Pipecolyldithiocarbamic Acid Pipecolinium Salt
Overview
Description
Pipecolyldithiocarbamic Acid Pipecolinium Salt is a chemical compound with the molecular formula C₁₃H₂₆N₂S₂ and a molecular weight of 274.49 g/mol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pipecolyldithiocarbamic Acid Pipecolinium Salt can be synthesized through the reaction of pipecolinium chloride with carbon disulfide in the presence of an amine, such as triethylamine. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, at a temperature of around 60-80°C.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves the continuous monitoring of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Pipecolyldithiocarbamic Acid Pipecolinium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in the presence of an acid catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as halides or alkyl groups in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of corresponding thiols or thioethers.
Substitution: Generation of various substituted pipecolinium salts.
Scientific Research Applications
Pipecolyldithiocarbamic Acid Pipecolinium Salt has diverse applications in scientific research. It is used in:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In proteomics research to study protein interactions and modifications.
Medicine: As a potential therapeutic agent for cancer treatment, targeting tumor cells and promoting apoptosis.
Industry: In the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. It acts as a chelating agent, forming complexes with metal ions, which can influence various biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Pipecolyldithiocarbamic Acid Pipecolinium Salt is unique in its structure and reactivity compared to other similar compounds, such as:
Dithiocarbamic Acid Derivatives: These compounds share the dithiocarbamic acid moiety but differ in their substituents and metal complexes.
Pipecolinium Salts: Other pipecolinium salts may have different anions or ligands, leading to variations in their chemical properties and applications.
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Properties
IUPAC Name |
2-methylpiperidine;2-methylpiperidine-1-carbodithioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2.C6H13N/c1-6-4-2-3-5-8(6)7(9)10;1-6-4-2-3-5-7-6/h6H,2-5H2,1H3,(H,9,10);6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZBYGUSYOUVAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1.CC1CCCCN1C(=S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282095 | |
Record name | 2-Methylpiperidine-1-carbodithioic acid--2-methylpiperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7256-21-5 | |
Record name | NSC24200 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylpiperidine-1-carbodithioic acid--2-methylpiperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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